Cimigenone
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Overview
Description
Cimigenone is a naturally occurring compound found in the plant Cimicifuga heracleifolia. It is known for its cytotoxic properties against human tumor cell lines and its inhibitory activity on the STAT 3 signaling pathway . This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimigenone typically involves the extraction from Cimicifuga heracleifolia. The process includes several steps of purification to isolate the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, but the extraction process generally involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. scaling up the process would require optimization of solvent use, extraction times, and purification steps to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
Cimigenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Scientific Research Applications
Cimigenone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cell lines, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects, especially in targeting the STAT 3 signaling pathway, which is implicated in many cancers.
Mechanism of Action
The mechanism of action of Cimigenone involves its inhibitory effect on the STAT 3 signaling pathway. STAT 3 is a transcription factor that plays a crucial role in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in tumor cells, thereby exhibiting its cytotoxic effects .
Comparison with Similar Compounds
Cimigenone can be compared with other compounds that exhibit similar biological activities, such as:
Cimigenol: Another compound from the same plant with similar cytotoxic properties.
Actein: Known for its anti-inflammatory and anticancer activities.
23-epi-26-deoxyactein: Exhibits similar inhibitory effects on cancer cell lines.
This compound is unique due to its specific inhibitory action on the STAT 3 pathway, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOWADKDXNJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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